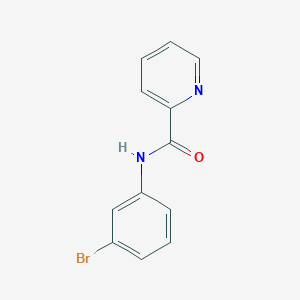
N-(3-bromophenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a picolinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)picolinamide typically involves the reaction of 3-bromoaniline with picolinic acid or its derivatives. One common method is the condensation reaction between 3-bromoaniline and picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for N-(3-Bromophenyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other substituents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted picolinamides can be formed.
Oxidation Products: Oxidized derivatives of N-(3-Bromophenyl)picolinamide.
Reduction Products: Reduced forms of the compound, potentially altering the amide functionality.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise in the development of anticancer agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of coordination complexes, which can be applied in catalysis and material design.
Biological Research: The compound’s ability to interact with biological molecules has been investigated, providing insights into its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-(3-Bromophenyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to bind to DNA and interfere with its replication, leading to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
- N-(3-Chlorophenyl)picolinamide
- N-(3-Iodophenyl)picolinamide
- N-(3-Fluorophenyl)picolinamide
Comparison: N-(3-Bromophenyl)picolinamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H9BrN2O |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
Clave InChI |
MUZIEIDHNMMPSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


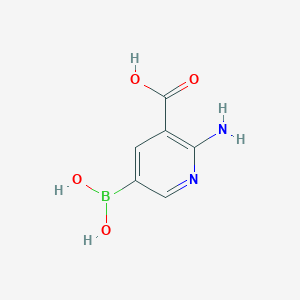
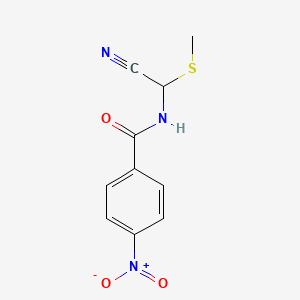
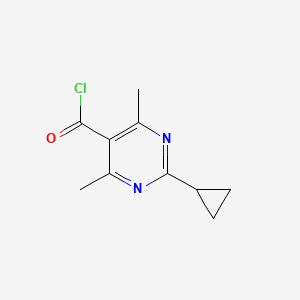
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
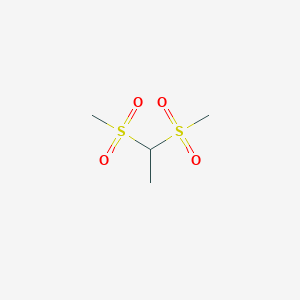

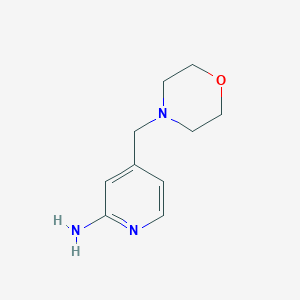
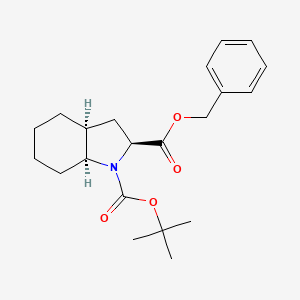
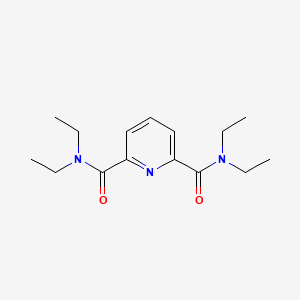
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
